REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[O-]CCCC.[Na+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[C:15]1([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3,5.6.7|
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Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.064 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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[O-]CCCC.[Na+]
|
Name
|
|
Quantity
|
0.385 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was slowly added dropwise
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Type
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TEMPERATURE
|
Details
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The mixture was refluxed at a steady 100° C
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with dichloromethane
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Type
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DISTILLATION
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Details
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distilled water
|
Type
|
CUSTOM
|
Details
|
the solvent was dried
|
Type
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FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
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CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |